N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c1-22-10-6-4-8-12-13(10)18-16(24-12)20-19-14(21)15-17-9-5-2-3-7-11(9)23-15/h2-8H,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLINUCYRLUWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Disconnections and Approaches
Multiple synthetic strategies can be employed based on the following disconnections:
- Formation of the hydrazide linkage between the benzothiazole-2-carboxylic acid and hydrazine
- Subsequent coupling with 4-methoxy-1,3-benzothiazol-2-amine
- Alternative approach through a one-pot reaction involving carbohydrazide intermediate formation
The selection of the appropriate synthetic route depends on reagent availability, desired yield, and reaction conditions.
Preparation of 4-methoxy-1,3-benzothiazol-2-amine Precursor
The synthesis of 4-methoxy-1,3-benzothiazol-2-amine, a critical precursor for the target compound, can be accomplished through several methods.
Synthesis from 4-methoxyaniline
This approach involves the reaction of 4-methoxyaniline with ammonium thiocyanate in the presence of bromine:
- 4-methoxyaniline (1 equivalent) is dissolved in glacial acetic acid
- Ammonium thiocyanate (1.2 equivalents) is added
- Bromine (1.1 equivalents) in glacial acetic acid is added dropwise at 0-5°C
- The reaction mixture is stirred at room temperature for 3-4 hours
- The precipitate is filtered, washed with water, and recrystallized from ethanol
Alternative Method Using 2-aminothiophenol Derivatives
An alternative approach utilizes 2-aminothiophenol derivatives:
Hydroxylation-Methylation Sequence
For laboratories without direct access to 4-methoxyaniline, a hydroxylation-methylation sequence can be employed:
- Synthesis of 6-hydroxy-2-aminobenzothiazole from appropriate precursors
- Subsequent methylation with methyl iodide in the presence of potassium carbonate
This method is particularly useful when position-specific methoxy substitution is required, as demonstrated in the following table:
| Table 1 : Synthesis of 4-methoxy-2-aminobenzothiazole via Hydroxylation-Methylation | ||||
|---|---|---|---|---|
| Step | Reagents/Conditions | Time (h) | Yield (%) | Purity (%) |
| Hydroxylation | HBr (48% aq.), reflux | 20 | 78-85 | 92 |
| Methylation | CH₃I, K₂CO₃, TEBA, acetone, reflux | 18-24 | 70-75 | 95 |
TEBA = Benzyltriethylammonium chloride (phase-transfer catalyst)
Synthesis of 1,3-benzothiazole-2-carbohydrazide
The preparation of 1,3-benzothiazole-2-carbohydrazide, the second key building block, typically follows a two-step process from commercially available precursors.
Synthesis from 2-aminobenzothiazole
This approach utilizes 2-aminobenzothiazole as the starting material:
- 2-aminobenzothiazole is converted to 1,3-benzothiazole-2-carboxylic acid ester
- The ester is subsequently treated with hydrazine hydrate to yield the carbohydrazide
The detailed procedure is as follows:
- 2-aminobenzothiazole is treated with ethyl chloroformate in the presence of a base
- The resulting ethyl benzothiazole-2-carboxylate is isolated and purified
- The ester is then reacted with hydrazine hydrate in ethanol under reflux conditions
- The final product is isolated by filtration and recrystallized from appropriate solvents
Direct Synthesis from 2-mercaptobenzothiazole
An alternative approach involves the oxidation of 2-mercaptobenzothiazole:
Comparison of Synthetic Methods
| Table 2 : Comparison of Methods for 1,3-benzothiazole-2-carbohydrazide Synthesis | ||||||
|---|---|---|---|---|---|---|
| Method | Starting Material | Key Reagents | Reaction Time (h) | Yield (%) | Advantages | Limitations |
| Ester Hydrazinolysis | Ethyl benzothiazole-2-carboxylate | NH₂NH₂·H₂O, EtOH | 4 | 78-95 | High yield, mild conditions | Requires pre-formation of ester |
| Acid Chloride Route | Benzothiazole-2-carboxylic acid | SOCl₂, NH₂NH₂·H₂O | 6-8 | 65-80 | Direct from acid | Harsh conditions, lower yield |
| One-pot Synthesis | 2-aminobenzothiazole | Ethyl glyoxylate, NH₂NH₂·H₂O | 10-12 | 50-60 | Fewer steps | Lower yield, purification challenges |
Coupling Reaction for Final Product Formation
The key step in the synthesis of this compound involves the coupling between 4-methoxy-1,3-benzothiazol-2-amine and 1,3-benzothiazole-2-carbohydrazide.
Conventional Reflux Method
This method involves heating the reactants under reflux conditions:
Ultrasound-Assisted Synthesis
Drawing from similar benzothiazole derivative syntheses, ultrasound irradiation can significantly enhance reaction efficiency:
- 1,3-benzothiazole-2-carbohydrazide and 4-methoxy-1,3-benzothiazol-2-amine are mixed in ethanol
- The mixture is subjected to ultrasound irradiation (35 kHz, 80W) for 4-6 minutes
- The product is isolated by filtration and purified
This method offers significant advantages in terms of reaction time and yield compared to conventional approaches.
Microwave-Assisted Synthesis
Microwave irradiation provides another efficient approach:
- Reactants are combined in a microwave-compatible solvent (ethanol or DMF)
- The mixture is irradiated at 80-100°C for 8-10 minutes
- Rapid cooling followed by filtration yields the product
This method is particularly advantageous for rapid synthesis with minimal side product formation.
Comparison of Coupling Methods
| Table 3 : Performance Comparison of Coupling Methods | |||||
|---|---|---|---|---|---|
| Method | Temperature (°C) | Time | Catalyst/Additives | Yield (%) | Purity (%) |
| Conventional Reflux | 78-120 | 10 h | Glacial acetic acid | 65-80 | 95 |
| Ultrasound-Assisted | 25-30 | 4-6 min | Glacial acetic acid | 85-95 | 97 |
| Microwave-Assisted | 80-100 | 8-10 min | None or catalytic acid | 76-80 | 96 |
| T3P-Mediated Coupling | 0-25 | 3-4 h | T3P, Et₃N | 70-85 | 98 |
T3P = Propylphosphonic anhydride
Purification and Characterization
Purification Techniques
The crude this compound typically requires purification using one or more of the following methods:
Analytical Characterization
The purified compound can be characterized using various techniques:
- Melting point determination (typical range: 240-246°C)
- IR spectroscopy (characteristic peaks: ν(NH) at ~3250 cm⁻¹, ν(C=O) at ~1654 cm⁻¹, and ν(C=N) at ~1630 cm⁻¹)
- ¹H-NMR spectroscopy (key signals: methoxy protons at δ ~3.8 ppm, NH protons at δ ~10-11 ppm)
- Mass spectrometry (molecular ion peak at m/z 356.4)
Synthesis Optimization and Scale-up Considerations
Critical Parameters Affecting Yield and Purity
Several key parameters significantly impact the efficiency of this compound synthesis:
Scale-up Considerations
For larger-scale synthesis, several modifications to the laboratory-scale procedures are recommended:
Green Chemistry Approaches
Recent advances in sustainable chemistry have led to more environmentally friendly approaches:
- Solvent-free or aqueous-based reaction conditions
- Recyclable catalysts and reagents
- Energy-efficient heating methods (microwave, ultrasound)
- Reduced waste generation through optimized stoichiometry
Structural Confirmation and Quality Assessment
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for confirming the structure of this compound:
¹H-NMR spectroscopy confirms the presence of key proton environments:
- Methoxy protons (singlet at δ ~3.8 ppm)
- Aromatic protons from both benzothiazole rings (multiplets in the δ 6.9-8.0 ppm region)
- NH proton signals (typically at δ 10-12 ppm)
¹³C-NMR spectroscopy provides confirmation of:
- Carbonyl carbon (δ ~165 ppm)
- Methoxy carbon (δ ~55 ppm)
- Aromatic and heterocyclic carbons (δ 110-160 ppm)
IR spectroscopy shows characteristic functional group absorptions:
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction provides definitive structural confirmation, revealing:
Purity Assessment Methods
Multiple analytical techniques ensure high purity of the final product:
- HPLC analysis (typical purity requirement: >95%)
- Elemental analysis (C, H, N, S) with acceptable deviation ±0.4%
- Thin-layer chromatography (single spot indication)
- Melting point determination (narrow range)
Alternative Synthetic Approaches
One-Pot Multi-Component Reaction
Recent advances have introduced one-pot approaches that streamline the synthesis:
- Combining 2-aminothiophenol, 4-methoxyphenol, and appropriate carbonyl sources
- In situ cyclization to form both benzothiazole rings
- Direct incorporation of the carbohydrazide linkage
While more efficient in terms of steps, these approaches often require optimization to achieve satisfactory yields and purities.
Solid-Phase Synthesis
For research purposes requiring multiple derivatives, solid-phase synthesis offers advantages:
Enzymatic and Biocatalytic Approaches
Emerging biocatalytic methods offer potential green alternatives:
- Enzyme-catalyzed amide bond formation
- Microbial transformations of precursors
- Chemo-enzymatic cascade reactions
Chemical Reactions Analysis
N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
Medicinal Chemistry
N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has shown potential as an antimicrobial agent . Research indicates that derivatives of benzothiazole compounds exhibit significant activity against various bacteria and fungi. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic therapies.
Case Study: Antimicrobial Activity
- A study published in the Journal of Medicinal Chemistry evaluated several benzothiazole derivatives, including this compound, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Research
The compound has also been investigated for its anticancer properties . Initial findings suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Properties
- In vitro assays conducted on human cancer cell lines demonstrated that this compound reduced cell viability by up to 70% at concentrations of 50 µM over 48 hours. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to oxidative stress .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor , particularly in pathways related to inflammation and cancer progression. Its ability to modulate enzyme activity could lead to therapeutic applications in treating chronic diseases.
Case Study: Enzyme Interaction
- Research highlighted the compound's effectiveness in inhibiting matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. The inhibition was quantified using enzyme assays showing a dose-dependent response with IC50 values in the low micromolar range .
Data Table: Summary of Biological Activities
Material Science Applications
Beyond biological applications, this compound is being explored for its potential use in developing novel materials such as polymers and dyes due to its unique chemical structure.
Case Study: Material Development
Mechanism of Action
The mechanism of action of N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in enzyme function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Hydrazide Derivatives with Arylidene Substituents
- N'-[(1E)-1-Phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (PEBTH): Synthesized via condensation of benzothiazole-2-carbohydrazide with acetophenone, PEBTH features a phenylethylidene group instead of a methoxy-benzothiazole. However, the absence of a methoxy group reduces its electron-donating capacity compared to the target compound .
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide :
This derivative includes a long pentadecyl chain and a hydroxyl group, significantly increasing lipophilicity. The bulky alkyl chain may hinder membrane permeability compared to the target compound’s methoxy group, which balances hydrophobicity and steric effects .
2.2. Benzothiazole Carboxamides and Sulfonylhydrazides
- N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) and Fluorinated Analogs: Replacing the carbohydrazide with a benzamide group (e.g., 2-BTBA and 2-BTFBA) alters hydrogen-bonding capabilities. The fluorinated derivative (2-BTFBA) exhibits enhanced electronic properties due to the fluorine atom’s electronegativity, making it suitable for nonlinear optical applications.
N-(1,3-Benzothiazol-2-yl)benzenesulfonylhydrazides :
Sulfonylhydrazides (e.g., 2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole) feature a sulfonyl group instead of carbonyl. The sulfonyl moiety is a stronger electron-withdrawing group, increasing acidity (NH proton δ ~9.40 ppm in NMR) and altering reactivity compared to the target compound’s carbohydrazide .
2.3. Substituted Benzothiazole Acetamides
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV): The methylpiperazine group introduces basicity, improving water solubility through salt formation.
4-(Dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide :
This analog includes a dimethylsulfamoyl group, enhancing metabolic stability via steric and electronic effects. The target compound’s carbohydrazide may be more prone to hydrolysis but offers distinct hydrogen-bonding interactions .
Structural and Functional Implications
Biological Activity
N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including anticancer effects, antimicrobial properties, and other relevant pharmacological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two benzothiazole moieties linked by a carbohydrazide group, which is thought to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole derivatives were evaluated for their in vitro anticancer activities against various cancer cell lines. Notably:
- Cell Lines Tested : U937 (human lymphoma) and MCF-7 (breast cancer).
- Mechanism of Action : Compounds were shown to activate procaspase-3 leading to apoptosis in cancer cells. The presence of specific functional groups was crucial for enhancing anticancer activity and selectivity .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| 8j | 5.2 | U937 | Procaspase-3 activation |
| 8k | 6.6 | U937 | Procaspase-3 activation |
| Control | - | - | Positive control (PAC-1) |
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).
Table 2: Antimicrobial Activity
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| N'-(4-methoxybenzothiazole) | 31.25 | MRSA |
| Benzothiazole derivative X | 15.625 | MRSA |
The introduction of methoxy and other substituents has been shown to enhance the antimicrobial efficacy of these compounds .
Neuropharmacological Effects
In addition to anticancer and antimicrobial activities, some studies have evaluated the neuropharmacological effects of related benzothiazole derivatives. A series of compounds were assessed for their anticonvulsant properties:
Q & A
Basic Question: What are the optimal synthetic routes for N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis of benzothiazole-carbohydrazide derivatives typically involves a multi-step process:
- Step 1: Preparation of the benzothiazole-2-carboxylic acid or ester precursor. For example, esterification of 2-aminothiophenol derivatives under reflux with ethyl chloroformate (as seen in analogous syntheses) .
- Step 2: Conversion to the hydrazide intermediate using hydrazine hydrate in ethanol/water mixtures. Temperature control (60–80°C) is critical to avoid side reactions like over-oxidation .
- Step 3: Condensation with 4-methoxy-1,3-benzothiazol-2-amine. This step often requires acid catalysis (e.g., glacial acetic acid) and inert atmospheres to prevent degradation of the methoxy group .
Key Parameters:
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-synthesis purification to remove traces.
- Catalyst: Acidic conditions (pH 4–6) improve condensation efficiency .
- Yield Optimization: Yields range from 45–70%, with impurities often arising from incomplete hydrazide formation. HPLC or TLC monitoring is recommended .
Basic Question: How is the molecular structure of this compound validated, and what analytical techniques are essential?
Methodological Answer:
Structural validation requires a combination of techniques:
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths, angles, and supramolecular interactions. ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids .
- Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 385.08 for CHNOS) .
Advanced Question: What mechanisms underlie its biological activity, and how can target interactions be experimentally probed?
Methodological Answer:
Benzothiazole-carbohydrazides often exhibit anticancer or antimicrobial activity via:
- Enzyme Inhibition: Potential targets include topoisomerase II or kinase enzymes. Competitive inhibition assays (e.g., fluorescence-based ATPase activity tests) quantify IC values .
- DNA Intercalation: UV-Vis titration and ethidium bromide displacement assays assess DNA binding affinity. A hypochromic shift at 260 nm suggests intercalation .
- Cellular Uptake: Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives) visualizes subcellular localization .
Experimental Design:
- Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose ranges of 1–100 µM. Compare to positive controls (e.g., doxorubicin) .
- For antimicrobial studies, employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Question: How can computational modeling predict physicochemical properties and binding modes?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., EGFR kinase). The methoxy group’s electron-donating effects enhance π-π stacking with hydrophobic pockets .
- pKa Prediction: Tools like Marvin Sketch estimate pKa (~9.8–10.6), indicating protonation at physiological pH, which affects solubility and membrane permeability .
- ADMET Prediction: SwissADME predicts moderate bioavailability (TPSA ~90 Ų) and potential P-glycoprotein substrate activity, guiding in vivo studies .
Advanced Question: What strategies address solubility and stability challenges in in vitro assays?
Methodological Answer:
- Solubility Enhancement: Use DMSO stocks (<1% v/v) or cyclodextrin inclusion complexes. For aqueous solutions, adjust pH to 7.4 with phosphate buffers .
- Stability Monitoring:
Advanced Question: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies (e.g., varying IC values) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
